molecular formula C18H14OS B14196703 4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one CAS No. 923037-41-6

4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one

Cat. No.: B14196703
CAS No.: 923037-41-6
M. Wt: 278.4 g/mol
InChI Key: VQPNHVQOXIPVGK-UHFFFAOYSA-N
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Description

4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one typically involves the reaction of 1-benzothiophene-3-carboxaldehyde with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzothiophene-3-carboxaldehyde
  • 4-Bromobenzyl bromide
  • Thiophene derivatives

Uniqueness

4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one is unique due to its specific structure, which combines a benzothiophene ring with a phenylbutenone moiety. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

923037-41-6

Molecular Formula

C18H14OS

Molecular Weight

278.4 g/mol

IUPAC Name

4-[4-(1-benzothiophen-3-yl)phenyl]but-3-en-2-one

InChI

InChI=1S/C18H14OS/c1-13(19)6-7-14-8-10-15(11-9-14)17-12-20-18-5-3-2-4-16(17)18/h2-12H,1H3

InChI Key

VQPNHVQOXIPVGK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)C2=CSC3=CC=CC=C32

Origin of Product

United States

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